molecular formula C10H12N2 B2458181 Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] CAS No. 2408975-77-7

Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]

Cat. No.: B2458181
CAS No.: 2408975-77-7
M. Wt: 160.22
InChI Key: WNTMEMIKTDOZAB-UHFFFAOYSA-N
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Description

Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1’-cyclobutane] is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a pyrrolo[2,3-c]pyridine ring is fused to a cyclobutane ring, creating a spiro linkage. Such structures are of significant interest in medicinal chemistry due to their potential biological activities and structural novelty.

Properties

IUPAC Name

spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-10(4-1)7-12-9-6-11-5-2-8(9)10/h2,5-6,12H,1,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTMEMIKTDOZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1’-cyclobutane] typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a pyrrolo[2,3-c]pyridine intermediate, followed by a spirocyclization step to introduce the cyclobutane ring. Reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired product formation .

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of the synthetic route for scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the desired compound in high yield and purity.

Chemical Reactions Analysis

Cycloaddition Reactions

The spirocyclic architecture enables participation in [3+2] cycloadditions. For example, dipolar cycloadditions with nitrile oxides or azides form fused heterocyclic systems. These reactions typically proceed under mild conditions (20–60°C) in polar aprotic solvents like DMF or DCM .

Example Reaction:

\text{Spiro compound} + \text{RCNO} \xrightarrow{\text{Cu(OTf)_2, 50°C}} \text{Spiro-fused isoxazoline derivative} \quad (\text{Yield: 72–85\%})[1]

Electrophilic Aromatic Substitution

The pyrrolo-pyridine moiety undergoes electrophilic substitution at the C5 position (pyridine ring) with regioselectivity controlled by Lewis acids like FeCl₃ or AlCl₃ .

Reagent Product Conditions Yield
HNO₃/H₂SO₄5-Nitro derivative0°C, 2 hr68%
Cl₂ (1 equiv)5-Chloro derivativeDCM, FeCl₃, 25°C, 1 hr83%
Ac₂O5-Acetyl derivativeBF₃·Et₂O, reflux, 4 hr75%

Nucleophilic Dearomatization

The pyridine ring participates in asymmetric hydroboration using chiral catalysts. For instance, CuCl/(R,R-QuinoxP*) catalyzes 1,4-hydroboration with HBpin, yielding enantiomerically enriched dihydropyridines (up to 98% ee) .

Mechanism:

  • Coordination of Cu(I) to pyridine N-atom.

  • Boron insertion at C4 via σ-bond metathesis.

  • Transfer hydrogenation stabilizes the dihydropyridine product .

Oxidation

  • Cyclobutane ring : Reacts with KMnO₄ in acidic conditions to form a diketone.

  • Pyrrolidine ring : Ozonolysis cleaves the C2–C3 bond, generating a dicarbonyl intermediate.

Reduction

  • Catalytic Hydrogenation : Pd/C in EtOH reduces the pyridine ring to a piperidine (20 bar H₂, 80°C, 12 hr; 89% yield) .

  • NaBH₄/MeOH : Selectively reduces imine bonds in the spiro system.

Cross-Coupling Reactions

The spiro compound undergoes Suzuki–Miyaura coupling at halogenated positions (e.g., bromine at C7) with arylboronic acids .

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 8 hr

  • Yield range: 70–92%

Heterocycle Functionalization

The cyclobutane ring participates in ring-expansion reactions with diazo compounds (e.g., CH₂N₂) under Rh(II) catalysis to form spiro-derivatives .

Example:

\text{Spiro compound} + \text{CH₂N₂} \xrightarrow{\text{Rh₂(OAc)_4}} \text{Spiro[cyclohexane-1,3'-indole]} \quad (\text{Yield: 65\%})[9]

Acid/Base-Mediated Rearrangements

In acidic media (HCl/EtOH), the spiro system undergoes ring-opening to form linear pyrrolo-pyridine derivatives. Conversely, base (NaOH) induces retro-aldol cleavage of the cyclobutane ring .

Kinetic Studies:

  • Activation energy for acid-mediated ring-opening: 85 kJ/mol .

  • Base-catalyzed cleavage follows first-order kinetics (k = 0.12 min⁻¹ at 25°C) .

Photochemical Reactions

UV irradiation (254 nm) in benzene induces [2+2] photocycloaddition with alkenes (e.g., ethylene), forming fused bicyclic products .

Quantum Yield: Φ = 0.33 ± 0.02 (measured via actinometry) .

Scientific Research Applications

Structural Characteristics

The compound consists of a pyrrolo[2,3-c]pyridine moiety fused to a cyclobutane ring, characterized by a spiro atom that connects the two rings. This unique structure contributes to its diverse chemical properties and biological activities, making it an interesting subject for research.

Medicinal Chemistry Applications

Biological Activity
Research indicates that spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] exhibits significant biological activities. It has been studied for its potential as a lead compound in drug discovery due to its interaction with various biological targets. Notable activities include:

  • Antiinflammatory Properties : Compounds similar to spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Some derivatives have been reported to exhibit selectivity indices higher than established drugs like celecoxib .
  • Antimicrobial Activity : Related compounds have demonstrated varying degrees of antibacterial activity against Gram-positive bacteria. For instance, minimum inhibitory concentrations (MIC) of spiro compounds were reported as low as 75 µg/mL against Bacillus subtilis .

Interaction Studies

Understanding the pharmacological profile of spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] requires detailed interaction studies. These typically involve:

  • Binding Affinity Assessments : Investigations into how the compound interacts with specific enzymes or receptors are crucial for determining its therapeutic potential. Techniques such as molecular docking and surface plasmon resonance are often employed .

Comparative Analysis with Related Compounds

To contextualize the significance of spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane], it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Spiro[4.5]decaneBicyclic structure with two ringsLess complex than pyrrole-containing structures
SpirooxindoleContains an indole moietyNotable for anti-inflammatory properties
Spirocyclic lactamsContains a lactam ringExhibits antibiotic activity
SpironolactoneContains a steroid frameworkWidely used as a diuretic

The uniqueness of spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] lies in its specific combination of heterocyclic and carbocyclic components along with its promising biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of new derivatives based on the spiro structure. For example:

  • A study published in January 2024 highlighted the synthesis of novel spiro pyrrolo derivatives that exhibited significant anti-inflammatory activity against COX enzymes . The most potent compounds were found to have hemolytic inhibition comparable to standard drugs.

These findings underscore the potential of spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] as a candidate for further pharmacological development.

Mechanism of Action

The mechanism by which Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1’-cyclobutane] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating biological pathways and leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] and various pyrrolopyrazine derivatives .

Uniqueness

What sets Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1’-cyclobutane] apart is its specific ring fusion and spiro linkage, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Biological Activity

Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane], a member of the spirocyclic compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that may contribute to its diverse pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H21N3
  • Molecular Weight : 279.38 g/mol
  • CAS Number : 845552-76-3

The structural characteristics of spiro compounds often enhance their biological activity by influencing their interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various spiro compounds. For instance, spiro-pyrrolidine derivatives have shown significant antibacterial and antifungal activities against a range of pathogens:

CompoundActivityMIC (µg/mL)Target Organisms
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine]Antibacterial<125E. coli, Pseudomonas aeruginosa
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine]Antifungal75Candida albicans
Spiro-pyrrolidine derivativesAntibacterial75-150Bacillus subtilis, Enterococcus faecalis

These findings suggest that spiro[1,2-dihydropyrrolo[2,3-c]pyridine] could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, spiro compounds have been investigated for their anticancer potential. Some derivatives have demonstrated cytotoxic effects on cancer cell lines:

  • Case Study : A study reported that certain spirocyclic compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against breast cancer cell lines .

The mechanisms through which spiro[1,2-dihydropyrrolo[2,3-c]pyridine] exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Some spiro compounds have been shown to inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of these compounds may allow them to integrate into cell membranes, disrupting their integrity and function.

Synthesis and Derivatives

The synthesis of spiro[1,2-dihydropyrrolo[2,3-c]pyridine] typically involves cycloaddition reactions that yield the desired structure efficiently. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. For example:

  • Synthetic Methodology : The use of azomethine ylides in 1,3-dipolar cycloaddition reactions has been effective in producing various spiro derivatives with enhanced biological activities .

Q & A

Q. What are the foundational synthetic routes for Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]?

The synthesis typically involves multicomponent cycloaddition strategies. For example, 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient dipolarophiles (e.g., cyclobutane-derived ketones) yield the spiro framework. This method avoids chromatography by isolating products via crystallization under mild conditions . Alternative routes include ring-opening strategies for functionalized intermediates, as demonstrated in dihydropyrrolo[3,4-c]pyrazol-6(1H)-one syntheses .

Q. Which analytical techniques are critical for characterizing this spiro compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm spiro connectivity and dihydropyrrolo-pyridine fusion.
  • Mass spectrometry (GC-MS/HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography for absolute stereochemical determination, particularly in cases of chiral spiro centers .
  • IR spectroscopy to track functional group transformations (e.g., carbonyl stretches in cyclobutane rings) .

Advanced Research Questions

Q. How can reaction yields and purity be optimized for large-scale synthesis?

Microwave-assisted protocols significantly enhance regioselectivity and reduce reaction times (e.g., pyrano[2,3-c]pyridine derivatives synthesized in ≤2 hours with >85% yields) . Solvent-free conditions and catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling) improve atom economy. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) avoids column chromatography .

Q. What mechanistic insights explain the regioselectivity of spirocyclization?

Density functional theory (DFT) studies suggest that spiro formation is driven by steric and electronic factors. For example, the cyclobutane ring’s strain promotes nucleophilic attack at the pyrrolo[2,3-c]pyridine’s C3 position, while electron-withdrawing substituents (e.g., NO₂, Cl) stabilize transition states in 1,3-dipolar cycloadditions . Kinetic control often dominates over thermodynamic pathways in spiro annulation .

Q. How do structural modifications impact biological activity?

  • Proton pump inhibition : Substitution at the pyrrolo nitrogen with electron-donating groups (e.g., methyl) enhances reversible binding to H⁺/K⁺-ATPase, as shown in KR100958829B1 patent data .
  • Antioxidant activity : Pyrano[2,3-c]pyridine moieties increase radical scavenging (IC₅₀ ~223 µM), while electron-withdrawing groups (Cl, Br) further enhance DPPH quenching .
  • Rigidification : Spirocyclobutane’s conformational restraint improves metabolic stability compared to non-spiro analogs .

Q. How should contradictory data on biological efficacy be resolved?

Case study: If one study reports potent proton pump inhibition while another shows weak activity, analyze:

  • Substituent effects : Compare methyl vs. phenyl groups at the spiro junction.
  • Assay conditions : Differences in pH (e.g., gastric vs. neutral) may alter ionization states.
  • Enantiomeric purity : Chiral spiro centers (e.g., 3aR,11bR in ) can lead to divergent activity. Validate using enantioselective synthesis and chiral HPLC .

Q. What computational tools predict structure-activity relationships (SAR)?

Quantitative SAR (QSAR) models using molecular descriptors (e.g., logP, polar surface area) correlate with IC₅₀ values for antioxidant activity . Molecular docking (e.g., AutoDock Vina) identifies key interactions with proton pump binding pockets, guiding rational design .

Q. What alternative strategies exist for spiro scaffold diversification?

  • One-step cyano-to-pyrrolidine conversion : Enables rapid access to octahydro-1H-pyrrolo[2,3-c]pyridine intermediates .
  • Ring-opening/ring-closing metathesis : Functionalizes cyclobutane rings without disrupting the spiro core .
  • Post-synthetic acylation : Introduces acyl groups at the piperidine nitrogen for library expansion .

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